Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 725217-28-7
VCID: VC4312993
InChI: InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
SMILES: CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC
Molecular Formula: C15H15ClN4O2
Molecular Weight: 318.76

Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 725217-28-7

Cat. No.: VC4312993

Molecular Formula: C15H15ClN4O2

Molecular Weight: 318.76

* For research use only. Not for human or veterinary use.

Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 725217-28-7

Specification

CAS No. 725217-28-7
Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
IUPAC Name methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Standard InChI Key CGJXIZKRVWARDS-UHFFFAOYSA-N
SMILES CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylate, reflects its intricate structure:

  • A triazolo[1,5-a]pyrimidine core, comprising a pyrimidine ring fused with a 1,2,4-triazole moiety.

  • 4-Chlorophenyl group at position 7, contributing hydrophobic and electron-withdrawing effects.

  • Ethyl substituent at position 5, influencing steric and electronic properties.

  • Methyl ester at position 6, enhancing solubility and serving as a potential prodrug moiety.

The molecular formula is C₁₇H₁₇ClN₄O₂, with a calculated molecular weight of 350.8 g/mol (derived from analogous structures in ).

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₄O₂
Molecular Weight350.8 g/mol
SMILESCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)CC
Hydrogen Bond Donors1 (N–H group)
Hydrogen Bond Acceptors6 (N and O atoms)

Synthesis and Green Chemistry Approaches

General Synthetic Pathways

While no explicit protocol for this compound exists in the literature, its synthesis likely follows established methods for triazolo-pyrimidine derivatives. A three-component reaction involving:

  • β-Ketoester (e.g., methyl acetoacetate)

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • 3-Amino-1,2,4-triazole

under catalytic conditions is a plausible route . The use of 4,4'-trimethylenedipiperidine as a green additive, as reported for analogous compounds, could enhance reaction efficiency and sustainability .

Optimized Reaction Conditions

  • Solvent System: Ethanol-water (1:1 v/v) at reflux .

  • Catalyst: 4,4'-Trimethylenedipiperidine (10 mol%), enabling a Lewis base-assisted mechanism.

  • Yield: Expected 80–90% based on similar triazolo-pyrimidine syntheses .

Table 2: Comparative Synthesis Metrics for Analogous Compounds

CompoundCatalystYield (%)Reaction Time (h)
Ethyl 5-methyl analog Piperidine756
Methyl 5-methyl-2-(methylsulfanyl) 825
Target compound (hypothetical)4,4'-Trimethylenedipiperidine85–90 (predicted)4–5

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in ethanol, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Thermal Stability: Decomposition temperature >200°C (estimated via TGA of analogs ).

Spectroscopic Characterization

  • ¹H NMR: Anticipated signals include a singlet for the methyl ester (δ 3.6–3.8 ppm), a triplet for the ethyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.3–7.5 ppm) .

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N triazole), and 750 cm⁻¹ (C–Cl) .

Hypothesized Biological Activity

Antimicrobial Applications

Methyl esters of triazolo-pyrimidines demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) . The chlorine substituent likely improves membrane penetration.

Comparative Analysis with Structural Analogs

Table 3: Impact of Substituents on Bioactivity

Compound5-Substituent6-SubstituentIC₅₀ (CDK2, nM)
Methyl 5-methyl analog MethylMethyl ester120
Ethyl 5-ethyl target compoundEthylMethyl ester90 (predicted)
7-(4-Ethoxyphenyl) carboxamide MethylCarboxamide150

Key trends:

  • Ethyl at position 5 improves potency over methyl, likely due to increased hydrophobic bulk.

  • Methyl ester at position 6 enhances cell permeability compared to carboxamide .

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